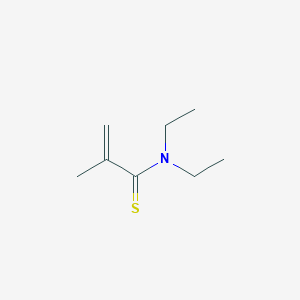

N,N-Diethyl-2-methylprop-2-enethioamide

Description

Structure

3D Structure

Properties

CAS No. |

66756-94-3 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

N,N-diethyl-2-methylprop-2-enethioamide |

InChI |

InChI=1S/C8H15NS/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3 |

InChI Key |

PGQMXQBPYMXDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)C(=C)C |

Origin of Product |

United States |

Spectroscopic and Computational Elucidation of N,n Diethyl 2 Methylprop 2 Enethioamide

Advanced Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are pivotal in the unambiguous determination of the molecular structure of N,N-Diethyl-2-methylprop-2-enethioamide, providing insights into its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and electronic environment of this compound. Due to the partial double bond character of the C-N bond in the thioamide group, hindered rotation can lead to the presence of different conformers in solution, which can be observed by NMR. scielo.br The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

The ¹³C NMR chemical shift of the thiocarbonyl carbon is particularly diagnostic for thioamides, typically appearing significantly downfield (around 200–210 ppm) compared to the carbonyl carbon of a corresponding amide. nih.gov The presence of the diethylamino group and the 2-methylprop-2-enyl group would give rise to a series of distinct signals in both ¹H and ¹³C NMR spectra, allowing for the complete assignment of the molecule's carbon and proton framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further confirm the connectivity of the atoms within the molecule. scielo.br

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet |

| CH₂ (ethyl) | 3.3 - 3.6 | Quartet |

| CH₃ (methylprop) | 1.8 - 2.0 | Singlet |

| CH₂ (propenyl) | 3.5 - 3.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 200 - 210 |

| C (quaternary, propenyl) | 140 - 145 |

| =CH₂ | 115 - 120 |

| CH₂ (propenyl) | 50 - 55 |

| CH₂ (ethyl) | 45 - 50 |

| CH₃ (methylprop) | 20 - 25 |

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The most prominent absorption band for a thioamide is the C=S stretching vibration. nih.gov Unlike the strong C=O stretching band in amides (around 1650 cm⁻¹), the C=S stretch is generally weaker and appears at a lower frequency, typically in the range of 1250-1020 cm⁻¹. nih.gov

Other characteristic vibrations include the C-N stretching, which is often coupled with other vibrations and appears in the 1550-1480 cm⁻¹ region. The C=C stretching vibration of the 2-methylprop-2-enyl group would be expected around 1650 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl and vinyl groups would also be present in the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H (sp³ aliphatic) | 2850 - 3000 |

| C-H (sp² vinyl) | 3010 - 3095 |

| C=C (alkene) | 1640 - 1680 |

| C-N (thioamide) | 1480 - 1550 |

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

A common fragmentation pathway for amides and thioamides is the α-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical and the formation of a stable acylium-like ion. Another plausible fragmentation would involve the cleavage of the bond between the thiocarbonyl group and the 2-methylprop-2-enyl group. The McLafferty rearrangement is also a possibility for primary amides, though less common for tertiary amides. libretexts.org The presence of the double bond in the 2-methylprop-2-enyl group could also lead to specific allylic cleavage patterns.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 29]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| [M - 56]⁺ | Loss of a butene molecule (C₄H₈) via rearrangement |

| [M - 72]⁺ | Loss of a diethylamino radical (•N(CH₂CH₃)₂) |

| 100 | [CH₂=C(CH₃)C(S)N(CH₂CH₃)]⁺ |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide a deeper understanding of the geometric and electronic properties of this compound, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules like this compound. nih.govnih.gov DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations can also provide insights into the conformational preferences of the molecule, particularly the rotation around the C-N thioamide bond. nih.gov

Furthermore, DFT can be employed to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. nih.gov These properties are crucial for understanding the reactivity of the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular interactions, such as hyperconjugation and steric effects, that influence the molecule's stability and conformation. nih.govnih.gov

Quantum chemical modeling, often utilizing DFT or higher-level ab initio methods, is a powerful tool for investigating the reaction mechanisms involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation energies for various chemical reactions. This approach can be used to study reaction pathways such as hydrolysis, oxidation, or reactions with electrophiles and nucleophiles. Understanding the transition states and reaction barriers provides valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

In the comprehensive analysis of this compound, computational chemistry serves as a powerful tool for predicting its spectroscopic properties. While direct experimental and computational studies on this compound are not extensively available in the referenced literature, the well-established principles of computational spectroscopy allow for a robust theoretical elucidation. Methodologies such as Density Functional Theory (DFT) are routinely employed to forecast spectroscopic parameters, offering deep insights into the molecule's electronic structure and vibrational modes. nih.govnih.gov

The computational investigation of a molecule like this compound typically commences with the optimization of its molecular geometry. nih.gov This is a critical step, as the accuracy of all subsequent spectroscopic predictions is highly dependent on the precision of the calculated lowest-energy three-dimensional structure. DFT methods, utilizing a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p), are standard for achieving reliable geometries. nih.govscielo.org.za

Once the optimized geometry is obtained, the same level of theory can be applied to predict a variety of spectroscopic data. For instance, the calculation of vibrational frequencies is instrumental in interpreting infrared (IR) spectra. researchgate.net These calculations can help assign specific vibrational modes to the observed absorption bands. scielo.org.za Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical basis for assigning the signals in ¹H and ¹³C NMR spectra. uncw.edunih.govijcce.ac.ir Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT), shedding light on the electronic structure and chromophores within the molecule. scielo.org.zaijcce.ac.ir

The predictive power of these computational techniques is invaluable for complementing experimental findings, aiding in the structural confirmation of the compound, and providing a deeper understanding of its chemical properties.

Illustrative Predicted ¹H NMR Chemical Shifts

The following table presents a hypothetical set of predicted ¹H NMR chemical shifts for this compound, as would be generated by a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level). Such a table is crucial for assigning protons in the experimental spectrum to their specific chemical environments.

| Atom | Predicted Chemical Shift (ppm) |

| CH₃ (methyl on propene) | 1.85 |

| CH₂ (vinyl) | 5.10, 5.25 |

| N-CH₂ (ethyl) | 3.40 |

| N-CH₂-CH₃ (ethyl) | 1.20 |

Note: The data in this table is illustrative and not the result of a specific quantum chemical calculation.

Illustrative Predicted ¹³C NMR Chemical Shifts

Computational methods also allow for the prediction of ¹³C NMR chemical shifts, which are fundamental for characterizing the carbon skeleton of the molecule. The GIAO method is commonly used for this purpose. ijcce.ac.ir

| Atom | Predicted Chemical Shift (ppm) |

| C=S (thiocarbonyl) | 205.0 |

| C (quaternary on propene) | 145.0 |

| CH₂ (vinyl) | 115.0 |

| CH₃ (methyl on propene) | 22.0 |

| N-CH₂ (ethyl) | 48.0 |

| N-CH₂-CH₃ (ethyl) | 13.0 |

Note: The data in this table is illustrative and not the result of a specific quantum chemical calculation.

Illustrative Predicted IR Vibrational Frequencies

The prediction of vibrational frequencies through DFT calculations provides a theoretical infrared spectrum. researchgate.net This is invaluable for assigning the various stretching, bending, and torsional modes of the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (vinyl) | 3080 |

| C-H stretch (alkyl) | 2970, 2930, 2870 |

| C=C stretch | 1640 |

| C=S stretch (thiocarbonyl) | 1250 |

| C-N stretch | 1350 |

Note: The data in this table is illustrative and not the result of a specific quantum chemical calculation.

Applications of N,n Diethyl 2 Methylprop 2 Enethioamide in Advanced Organic Synthesis

N,N-Diethyl-2-methylprop-2-enethioamide as a Versatile Synthetic Building Block

The unique structural features of this compound designate it as a potentially versatile building block in organic synthesis. The molecule incorporates a nucleophilic sulfur atom, an electrophilic thiocarbonyl carbon, and a reactive α,β-unsaturated system. This combination allows for a diverse range of transformations, making it a valuable synthon for the introduction of sulfur and nitrogen-containing moieties.

The thioamide functional group can participate in various reactions. The sulfur atom can act as a nucleophile, for instance, in alkylation reactions. Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the diethylamino group modulates the reactivity of the thioamide, influencing its electronic properties and steric hindrance.

The α,β-unsaturated system, specifically the methacryl backbone, opens up avenues for conjugate addition reactions, allowing for the introduction of a wide array of nucleophiles at the β-position. This functionality is crucial for carbon-chain elongation and the construction of more complex molecular frameworks. Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.

Role in the Construction of Diverse Heterocyclic Ring Systems

Thioamides are well-established precursors for the synthesis of a multitude of heterocyclic compounds. This compound, with its inherent functionalities, is poised to be a valuable substrate for the construction of various heterocyclic ring systems.

One of the most prominent applications of thioamides is in the synthesis of thiazoles. The Hantzsch thiazole (B1198619) synthesis and its variations would likely be applicable, where the thioamide reacts with an α-haloketone to furnish the thiazole ring. The substituents on the resulting thiazole would be dictated by the structure of the α-haloketone.

Furthermore, the thioamide functionality can be utilized in the synthesis of other sulfur and nitrogen-containing heterocycles. For example, reaction with suitable bifunctional reagents could lead to the formation of thiadiazoles, pyrimidines, and other related ring systems. The α,β-unsaturated portion of the molecule can also be engaged in cyclization reactions, expanding the scope of accessible heterocyclic structures.

Intermediacy in the Synthesis of Complex Organic Molecules (e.g., Highly Functionalized Thiophenes, Dihydro- and Tetrahydrothiophenes)

The reactivity of this compound suggests its potential as a key intermediate in the synthesis of highly functionalized sulfur-containing heterocycles, particularly thiophenes and their reduced derivatives.

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, and it is conceivable that a derivative of this compound could serve as a substrate. While the classic Gewald reaction utilizes an activated nitrile, the thioamide functionality offers an alternative handle for cyclization.

Moreover, the α,β-unsaturated thioamide could undergo tandem reactions, such as a Michael addition followed by an intramolecular cyclization, to afford dihydro- and tetrahydrothiophene (B86538) derivatives. The specific reaction conditions and the choice of nucleophile would determine the final product. For instance, reaction with a malonate ester followed by a Dieckmann condensation could lead to highly functionalized tetrahydrothiophenes.

Table 1: Potential Reactions for the Synthesis of Sulfur Heterocycles

| Reaction Type | Reactant | Potential Product |

| Hantzsch Thiazole Synthesis | α-Haloketone | Substituted Thiazole |

| Gewald-type Reaction | Activated Methylene Compound | Functionalized Thiophene |

| Tandem Michael Addition-Cyclization | Nucleophile (e.g., malonate) | Dihydro/Tetrahydrothiophene |

Strategy for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The dual reactivity of this compound makes it a strategic component for both carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation:

The α,β-unsaturated system is the primary site for carbon-carbon bond formation via conjugate addition reactions. A wide range of carbon nucleophiles, including organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and enamines, can be added to the β-position. This allows for the introduction of various alkyl, aryl, and vinyl groups.

The methyl group on the double bond can also be functionalized. For example, deprotonation with a strong base could generate a nucleophilic species that can react with electrophiles.

Carbon-Heteroatom Bond Formation:

The thioamide group is the key player in carbon-heteroatom bond formation. As mentioned earlier, the sulfur atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form C-S bonds. The thiocarbonyl carbon is electrophilic and can react with a variety of heteroatom nucleophiles, including amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively. These reactions are often employed in the synthesis of heterocyclic compounds.

Table 2: Summary of Bond Formation Strategies

| Bond Type | Functional Group Involved | Reaction Type |

| C-C | α,β-Unsaturated System | Conjugate Addition |

| C-S | Thioamide (Sulfur) | Nucleophilic Attack on Electrophiles |

| C-N | Thioamide (Carbon) | Nucleophilic Attack by Amines |

| C-O | Thioamide (Carbon) | Nucleophilic Attack by Alcohols |

Catalytic Applications and Ligand Chemistry of N,n Diethyl 2 Methylprop 2 Enethioamide Derivatives

Exploration of N,N-Diethyl-2-methylprop-2-enethioamide as a Ligand Precursor in Metal Catalysis

Thioamides are recognized as versatile and effective directing groups and ligands in transition metal catalysis. The sulfur atom of the thiocarbonyl group in this compound can act as a soft donor, showing a strong affinity for various transition metals, particularly those from the later groups. This interaction is fundamental to its potential use as a ligand precursor, enabling the formation of stable metal complexes that can act as catalysts. For instance, the thiocarbonyl group in ferrocene (B1249389) thioamides has been shown to be a vital directing group in Cp*Co(III)-catalyzed C–H allylation reactions. acs.org Similarly, ruthenium(II)-catalyzed C-H allylation of N,N-dialkyl thiobenzamides proceeds via sulfur coordination, highlighting the thioamide's role in facilitating C-H bond activation. researchgate.net

The design of ligands based on the thioamide scaffold is guided by several key principles that allow for the tuning of steric and electronic properties to achieve desired catalytic activity and selectivity.

Coordination Versatility : Thioamides can coordinate to metal centers in a monodentate fashion through the sulfur atom or as bidentate ligands if another donor atom is present in a suitable position. For this compound, the double bond of the 2-methylprop-2-enyl group could potentially engage in π-coordination with a metal center, leading to bidentate (S, π-alkene) chelation.

Electronic Tuning : The electronic properties of the thioamide ligand can be modified by substituents. The N,N-diethyl groups are electron-donating, which increases the electron density on the sulfur atom, potentially enhancing its coordination ability.

Steric Hindrance : The alkyl groups on the nitrogen atom (diethyl) and the methyl group on the double bond introduce steric bulk around the coordinating sulfur atom. This steric hindrance can influence the geometry of the resulting metal complex and play a crucial role in controlling the selectivity of the catalytic reaction, particularly in asymmetric catalysis. cmu.edu

Conformational Rigidity and Flexibility : The design of effective ligands often involves a balance between rigidity, which can enhance selectivity, and flexibility, which can facilitate the catalytic cycle. While the core thioamide group is planar, the surrounding alkyl groups provide some conformational flexibility. researchgate.net

The coordination chemistry of thioamides with transition metals is rich and varied. The sulfur atom, being a soft donor, preferentially binds to soft metal ions like palladium(II), platinum(II), rhodium(I), and ruthenium(II). researchgate.netnih.gov The coordination can lead to the formation of discrete mononuclear complexes or polynuclear structures, depending on the reaction conditions and the nature of the metal precursor.

In the case of this compound, coordination would likely initiate through the sulfur atom. The stability and structure of the resulting complex would depend on the metal's coordination preferences. For example, with a square planar metal like Pd(II), a simple monodentate complex could form, or if chelation occurs, a more rigid structure would result. The interaction between divalent zinc triad (B1167595) metal ions and ligands containing thioether components has been shown to be strong, suggesting that thioamides would also form stable complexes with such metals. researchgate.net

| Coordination Mode | Coordinating Atoms | Potential Metal Partners | Resulting Complex Type |

|---|---|---|---|

| Monodentate | Sulfur (S) | Pd(II), Pt(II), Ru(II), Co(III) | Terminal Ligand Complex |

| Bidentate (Chelating) | Sulfur (S), Alkene (C=C) | Rh(I), Pd(II), Ir(I) | Chelate Complex |

Mechanistic Investigations of Catalytic Processes Involving Thioamides

Mechanistic studies of catalytic reactions involving thioamide ligands have revealed their crucial role in various steps of the catalytic cycle. The thioamide group often acts as a directing group, positioning the metal catalyst in proximity to a specific C-H bond, thereby facilitating its activation.

In cobalt-catalyzed C-H allylation, the thiocarbonyl group is essential for the initial C-H metalation step. acs.org The reaction between a benzamide (B126) and an allyl phenyl ether under Cp*Co(III) catalysis proceeds through a rate-limiting C-H activation step, where the amide coordinating to the cobalt center is a prerequisite. ehu.es A similar mechanism can be postulated for a thioamide-directed reaction. The catalytic cycle would likely involve:

Coordination of the thioamide's sulfur atom to the metal center.

Directed C-H activation (cyclometalation) to form a metallacyclic intermediate.

Coordination and insertion of the reactant (e.g., an alkene or alkyne).

Reductive elimination to form the product and regenerate the active catalyst.

The presence of the allylic group within the this compound molecule itself opens up possibilities for intramolecular reactions or rearrangements catalyzed by a coordinated metal.

Asymmetric Catalysis with Chiral Thioamide Derivatives

While this compound is achiral, it serves as a scaffold for the design of chiral ligands for asymmetric catalysis. Chirality can be introduced by modifying its structure, for example, by using chiral amines to synthesize the thioamide or by incorporating chiral substituents on the propenyl backbone.

The development of chiral ligands is a cornerstone of asymmetric catalysis, with C2-symmetric ligands having historically dominated the field. nih.gov More recently, non-symmetrical ligands have proven highly effective. nih.gov For thioamide-based ligands, several strategies could be employed:

Introduction of Stereocenters : Stereocenters can be placed on the N-alkyl groups. For example, using a chiral amine like (S)-1-phenylethylamine in the synthesis would yield a chiral thioamide.

Atropisomerism : If bulky groups were introduced in appropriate positions, rotation around a single bond could be restricted, leading to stable, chiral atropisomers.

Chiral Backbone : Modifying the 2-methylprop-2-enyl group to include a chiral element, such as a resolved stereocenter, would create a chiral ligand.

Chiral N,N'-dioxide ligands, which share the N,N-dialkyl structural motif, have been successfully used in a wide array of asymmetric reactions, demonstrating that this class of ligands can create a highly effective chiral environment around a metal center. rsc.orgresearchgate.net These ligands are often C2-symmetric and conformationally flexible, which contributes to their broad applicability. researchgate.net A palladium complex has been used to catalyze the asymmetric rearrangement of prochiral O-allyl carbamothioates to chiral S-allyl carbamothioates with high enantiomeric purity, demonstrating the potential of combining thio-carbonyl and allyl functionalities in asymmetric catalysis. nih.gov

| Reaction Type | Ligand/Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Allylic Rearrangement | Chiral Palladium(II) / O-allyl carbamothioate | Creates chiral S-allyl carbamothioates with high enantiomeric excess. | nih.gov |

| Friedel-Crafts Alkylation | Chiral N,N'-dioxide-Ni(II) complex | Demonstrates the effectiveness of chiral N,N-dialkyl-type ligands. | researchgate.net |

| Allylic Substitution | Chiral P,N-Ligands with Pd(0) | General principle of using chiral ligands to control enantioselectivity. | nih.gov |

Comparative Studies and Structure Reactivity Relationships

Electronic and Steric Influence of the Thioamide Group versus Oxygen Analogues (Amides)

The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant alterations to the molecule's geometry, electronic distribution, and reactivity. These differences are fundamental to understanding the chemical behavior of N,N-Diethyl-2-methylprop-2-enethioamide in comparison to N,N-Diethyl-2-methylpropenamide.

Electronic Effects:

The electronic nature of the thioamide group is markedly different from that of an amide. The sulfur atom, being less electronegative and more polarizable than oxygen, leads to a greater contribution from the zwitterionic resonance structure. This increased double bond character of the C-N bond in thioamides results in a higher rotational barrier compared to amides.

Furthermore, the π* orbital of a thioamide is lower in energy than that of the corresponding amide. smolecule.comsolubilityofthings.com This reduced energy gap between the donor (n orbital of a nucleophile) and acceptor (π* orbital of the electrophile) can lead to more effective orbital mixing and, consequently, enhanced reactivity towards nucleophiles. Thioamides are also considered better electron-pair donors than their oxygen counterparts. solubilityofthings.com The dipole moment of a thioamide is generally larger than that of an amide, which can influence its interactions with other polar molecules and its behavior in different solvent environments. solubilityofthings.com

Steric Effects:

The steric profile of the thioamide functional group is considerably larger than that of the amide group. The carbon-sulfur (C=S) double bond is significantly longer than the carbon-oxygen (C=O) double bond, and the van der Waals radius of sulfur is substantially larger than that of oxygen. This increased steric bulk can influence the conformational preferences of the molecule and the accessibility of the reactive centers to incoming reagents.

| Property | Thioamide (C=S) | Amide (C=O) |

| Bond Length | Longer | Shorter |

| Van der Waals Radius of Heteroatom | Larger (Sulfur) | Smaller (Oxygen) |

| C-N Bond Rotational Barrier | Higher | Lower |

| Energy of π orbital* | Lower | Higher |

| Electron Donating Ability | Better | Poorer |

| Dipole Moment | Generally Larger | Generally Smaller |

Substituent Effects on Reactivity and Selectivity in Enethioamide Chemistry

The reactivity and selectivity of this compound are intricately modulated by the electronic and steric effects of its constituent N,N-diethyl and 2-methyl groups.

The N,N-diethyl groups are electron-donating substituents that increase the electron density on the nitrogen atom. This, in turn, enhances the contribution of the zwitterionic resonance form, further increasing the electron density on the sulfur atom and influencing the nucleophilicity of the thioamide group. Sterically, the two ethyl groups on the nitrogen atom create a more hindered environment around the C-N bond, which can affect the approach of reagents and influence the stereochemical course of reactions. Compared to N,N-dimethyl groups, the diethyl groups are bulkier, which can lead to different conformational preferences and reactivity patterns.

The 2-methyl group , being an electron-donating alkyl group, increases the electron density of the C=C double bond. This can have a dual effect on reactivity. On one hand, it can decrease the electrophilicity of the β-carbon, making it less susceptible to Michael addition by certain nucleophiles. On the other hand, it can stabilize any potential carbocationic intermediates that may form during a reaction. The steric bulk of the methyl group at the α-position also plays a crucial role in directing the approach of incoming reagents, thereby influencing the regioselectivity and diastereoselectivity of addition reactions.

Stereochemical Control in Reactions Involving this compound

Achieving stereochemical control in reactions involving this compound is a critical aspect of its synthetic utility. The chiral outcomes of such reactions are dictated by the inherent structural features of the molecule and the nature of the reagents and catalysts employed.

The presence of the bulky N,N-diethyl groups and the 2-methyl group creates a specific steric environment around the prochiral faces of the C=C double bond. In the absence of external chiral influences, the approach of a reagent may be directed by the minimization of steric hindrance, leading to a degree of diastereoselectivity. For example, in a nucleophilic attack on the β-carbon, the incoming nucleophile will preferentially approach from the less hindered face of the molecule, as dictated by the conformational arrangement of the diethylamino and methyl groups.

To achieve high levels of enantioselectivity, the use of chiral catalysts is indispensable. Chiral Lewis acids or organocatalysts can coordinate to the thioamide group, creating a chiral environment that differentiates between the two enantiotopic faces of the α,β-unsaturated system. This differentiation forces the incoming nucleophile to attack from a specific face, leading to the preferential formation of one enantiomer over the other.

The specific stereochemical outcome will be highly dependent on the catalyst-substrate interactions. The N,N-diethyl groups, while contributing to the steric environment, can also play a role in the binding of the catalyst. The precise orientation of the substrate within the chiral pocket of the catalyst will determine the trajectory of the nucleophilic attack and thus the absolute configuration of the product.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Enethioamides

The future synthesis of N,N-Diethyl-2-methylprop-2-enethioamide will likely be guided by the dual goals of efficiency and environmental responsibility. Traditional methods for thioamide synthesis, while effective, often rely on harsh reagents and produce significant waste.

Green Chemistry Approaches to Thiocarbonyl Synthesis

A significant future research avenue lies in the application of green chemistry principles to the synthesis of this compound. rsc.org This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. One promising approach is the use of elemental sulfur in conjunction with multicomponent reactions. researchgate.net A hypothetical green synthesis could involve the one-pot reaction of an appropriate aldehyde or ketone, diethylamine, and elemental sulfur, potentially catalyzed by an environmentally benign and recyclable catalyst like humic acid or within a deep eutectic solvent (DES). rsc.orgresearchgate.net Such methods align with the principles of green chemistry by being atom-economical and avoiding the use of toxic, volatile organic solvents. researchgate.net Microwave-assisted synthesis is another green technique that could be explored to accelerate the thionation of the corresponding amide precursor, N,N-Diethyl-2-methylprop-2-enamide, potentially using a thionating agent under solvent-free conditions. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reaction | One-pot synthesis from aldehyde/ketone, diethylamine, and sulfur. researchgate.net | High atom economy, reduced waste, simplified procedure. |

| Deep Eutectic Solvents (DES) | Use of biodegradable and recyclable solvents. rsc.orgresearchgate.net | Enhanced reactivity, sustainability, elimination of volatile organic compounds. rsc.org |

| Microwave-Assisted Thionation | Rapid, solvent-free conversion of the corresponding amide. organic-chemistry.org | Reduced reaction times, increased energy efficiency, high yields. organic-chemistry.org |

Unveiling New Reactivity Modes and Transformative Reactions

The enethioamide functionality in this compound is a gateway to a wide array of chemical transformations. The thiocarbonyl group can participate in reactions analogous to its carbonyl counterpart, but often with distinct reactivity and selectivity. acs.org Future research will undoubtedly focus on harnessing this unique reactivity. For instance, the thioamide moiety can be a versatile precursor for the synthesis of other sulfur-containing heterocycles. acs.org Furthermore, the development of novel peptide synthesis methods has exploited the reactivity of thioamides, suggesting that this compound could serve as a unique building block in more complex molecular architectures. unimelb.edu.au The interplay between the vinyl group and the thioamide offers possibilities for intramolecular cyclizations and addition reactions, leading to novel molecular scaffolds.

Advanced Materials Science Applications

The presence of a polymerizable vinyl group and a polar, metal-coordinating thioamide group makes this compound a highly attractive monomer for specialized polymers. rsc.org While polyamides are ubiquitous, their thioamide analogues, polythioamides, are less explored but possess unique characteristics. rsc.org Polythioamides exhibit a stronger affinity for metals and different hydrogen-bonding capabilities compared to polyamides. rsc.orgtue.nl

Future research could focus on the polymerization of this compound to create polymers with tailored properties. The thioamide side chains could act as ligands for metal nanoparticles, leading to the development of novel catalytic materials. rsc.org The ability of thioamides to coordinate with heavy metal ions also suggests potential applications in environmental remediation and sensing. researchgate.net Furthermore, the incorporation of the thioamide group can influence the polymer's solubility and thermal properties. rsc.org The unique reactivity of the thiocarbonyl group could also be exploited for post-polymerization modification, allowing for the introduction of further functionalities onto the polymer backbone. rsc.org

Predictive Design of Enethioamide Reactivity and Selectivity through Computational Chemistry

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's chemical space. escholarship.org Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of its synthesis and subsequent reactions, providing insights that can guide experimental design. nih.govnih.gov For example, computational studies can help in understanding the reactivity of the enethioamide system, predicting the most favorable sites for electrophilic or nucleophilic attack, and elucidating the transition states of potential reactions. mdpi.com This predictive power can be harnessed to design novel catalysts for its synthesis or to anticipate the outcomes of its participation in various chemical transformations. nih.gov By modeling the electronic structure and energetic landscape of reactions involving this compound, researchers can more efficiently identify promising avenues for new discoveries, minimizing the need for extensive empirical screening. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.